molecular formula C18H20N2O2 B2976411 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide CAS No. 392236-65-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide

カタログ番号 B2976411
CAS番号: 392236-65-6
分子量: 296.37
InChIキー: XIKIBVCKIITEPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide” is a chemical compound . It’s a small-molecule inhibitor that can anchor into the KAc binding pocket of BRD4 as an acetylated lysine mimic .


Synthesis Analysis

The synthesis of this compound involves forming a direct hydrogen bond with the conserved asparagine 140 (N140) at the bottom of the pocket and indirect hydrogen bonds via a water molecule .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C18H14N2O2S .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.4 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 3. Its exact mass is 322.07759887 g/mol .

科学的研究の応用

Radioiodinated Benzamide for Imaging Breast Cancer

A study investigated the use of a radioiodinated benzamide, specifically designed for sigma receptor binding, as a potential imaging agent for breast cancer. This research involved the chemical synthesis, pharmacological evaluation, and in vivo pharmacokinetics of the compound, demonstrating its ability to selectively bind to sigma sites in breast cancer cells and its potential for imaging applications in breast cancer diagnosis (C. John et al., 1999).

Development of Cystic Fibrosis Treatments

Another study focused on the development of compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) for cystic fibrosis therapy. The research identified a potent compound, demonstrating its ability to correct defective cellular processing of the DeltaF508-CFTR, which is a common mutation in cystic fibrosis patients. The study highlights the significance of structural modifications in enhancing the therapeutic efficacy of benzamide derivatives (G. Yu et al., 2008).

Synthesis and Evaluation of Anticancer Agents

Research into the synthesis and anticancer evaluation of benzamide derivatives showcased the potential of these compounds in treating various cancer types. One study designed and synthesized a series of benzamide derivatives, evaluating their anticancer activity against multiple cancer cell lines. The results indicated that several derivatives exhibited significant anticancer activity, underscoring the importance of benzamide scaffolds in developing new anticancer agents (B. Ravinaik et al., 2021).

Histone Deacetylase Inhibitors for Alzheimer's Disease

A notable study developed a series of benzamide-based histone deacetylase (HDAC) inhibitors, specifically targeting HDAC6. One compound demonstrated potent inhibitory activity and showed potential in ameliorating Alzheimer's disease phenotypes, such as reducing tau protein phosphorylation and aggregation. This research highlights the therapeutic potential of benzamide derivatives in the treatment of neurodegenerative diseases (Hsueh-Yun Lee et al., 2018).

作用機序

The compound acts as an acetylated lysine mimic, forming a direct hydrogen bond with the conserved asparagine 140 (N140) at the bottom of the pocket and indirect hydrogen bonds via a water molecule .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

将来の方向性

The future directions for this compound could involve further optimization of its activity and properties . It could also involve further exploration of its potential as a small-molecule inhibitor .

特性

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-5-20-14-10-9-13(19-17(22)18(2,3)4)11-7-6-8-12(15(11)14)16(20)21/h6-10H,5H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIBVCKIITEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C(C)(C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。